molecular formula C22H25N3O2 B5647240 N-biphenyl-2-yl-7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide

N-biphenyl-2-yl-7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide

Cat. No. B5647240
M. Wt: 363.5 g/mol
InChI Key: YDTYYEUIEBVWQJ-UHFFFAOYSA-N
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Description

The synthesis and analysis of diazaspiro decane derivatives, including compounds like "N-biphenyl-2-yl-7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide," are of significant interest due to their pharmacological potential and structural uniqueness. These compounds belong to a broader class of spiro compounds, which are known for their distinct chemical and physical properties, making them valuable in various scientific and industrial applications.

Synthesis Analysis

The synthesis of diazaspiro[4.5]decane derivatives often involves multistep synthetic pathways that may include cyclization reactions, Strecker synthesis for introducing amino groups, and subsequent modifications to add specific functional groups (Pardali et al., 2021). These methods aim to achieve high yields and purity with cost-effectiveness and efficiency in mind.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a spiro linkage that connects two or more rings in a single system, creating a rigid and complex three-dimensional architecture. This structural feature significantly influences the compound's chemical behavior and interaction with biological targets. X-ray crystallography and spectroscopic methods, including NMR and IR, are commonly used to elucidate the molecular structure and confirm the synthesis of the desired compound (Magerramov et al., 2013).

Chemical Reactions and Properties

Diazaspiro decane derivatives undergo various chemical reactions, reflecting their rich chemical properties. These may include reactions with nucleophiles, electrophiles, and participation in cycloadditions, showcasing their versatility in synthetic chemistry. The specific functional groups present in the compound, such as carboxamide, influence its reactivity and the types of reactions it can participate in (Chimichi et al., 1984).

properties

IUPAC Name

7-methyl-6-oxo-N-(2-phenylphenyl)-2,7-diazaspiro[4.5]decane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-24-14-7-12-22(20(24)26)13-15-25(16-22)21(27)23-19-11-6-5-10-18(19)17-8-3-2-4-9-17/h2-6,8-11H,7,12-16H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTYYEUIEBVWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2(C1=O)CCN(C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-biphenyl-2-yl-7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide

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